amine CAS No. 1384556-16-4](/img/structure/B2633940.png)
(3-Methoxypropyl)[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is an organic compound with the molecular formula C14H20N2O This compound features a complex structure that includes a methoxypropyl group, a methylpyridinyl group, and a propynylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Pyridinyl Intermediate: : The initial step involves the synthesis of the 6-methylpyridin-2-ylmethyl intermediate. This can be achieved through the alkylation of 6-methylpyridine with an appropriate alkyl halide under basic conditions.
-
Attachment of the Propynyl Group: : The next step involves the introduction of the prop-2-yn-1-yl group. This can be done through a nucleophilic substitution reaction where the pyridinyl intermediate reacts with propargyl bromide in the presence of a base such as potassium carbonate.
-
Introduction of the Methoxypropyl Group: : Finally, the methoxypropyl group is introduced via a nucleophilic substitution reaction. The intermediate from the previous step reacts with 3-methoxypropyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can occur at the propynyl group, converting it into an alkene or alkane under hydrogenation conditions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine may serve as a lead compound for the development of new therapeutic agents. Its potential biological activity could be harnessed for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications. Its reactivity and functional groups make it versatile for various industrial processes.
作用机制
The mechanism of action of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxypropyl and pyridinyl groups could facilitate binding to specific molecular targets, while the propynyl group might participate in covalent modifications or interactions.
相似化合物的比较
Similar Compounds
(6-Methylpyridin-2-yl)methylamine: Lacks the methoxypropyl and propynyl groups, making it less versatile in chemical reactions.
(3-Methoxypropyl)amine: Does not contain the pyridinyl and propynyl groups, limiting its applications in medicinal chemistry.
(Prop-2-yn-1-yl)amine: Missing the methoxypropyl and pyridinyl groups, reducing its potential for biological interactions.
Uniqueness
(3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the methoxypropyl, pyridinyl, and propynyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
This detailed overview provides a comprehensive understanding of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
3-methoxy-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-9-16(10-6-11-17-3)12-14-8-5-7-13(2)15-14/h1,5,7-8H,6,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARRMFHUATFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCCOC)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)
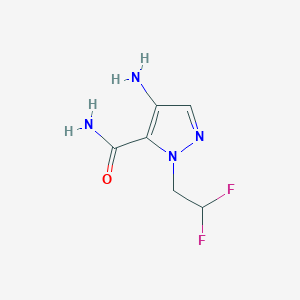
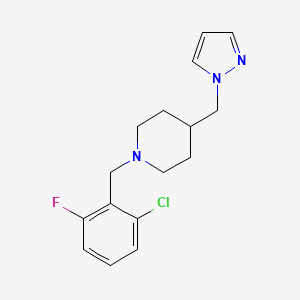
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2633863.png)
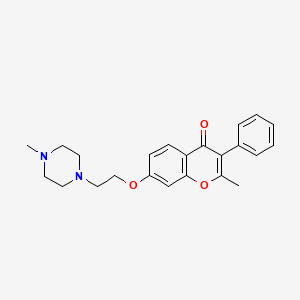
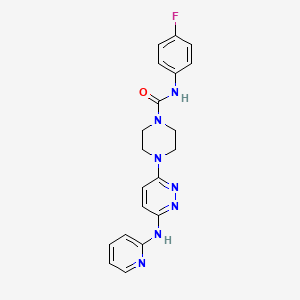
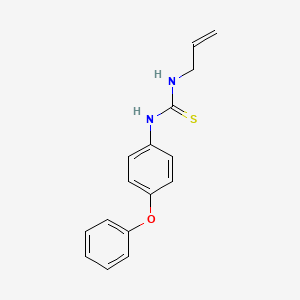
![3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2633869.png)
![N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2633871.png)
![5-Chloro-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2633872.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2633874.png)
![6-Methyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633876.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2633879.png)
